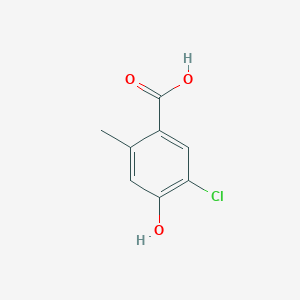

5-Chloro-4-hydroxy-2-methylbenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives Research

Research into halogenated benzoic acids often involves the synthesis of various isomers to study structure-activity relationships. For instance, the placement of chloro, hydroxyl, and methyl groups on the benzene (B151609) ring can lead to significant differences in the compound's properties and biological effects. Studies on related compounds, such as 5-chloro-2-hydroxybenzoic acid, have explored their potential as precursors for the synthesis of more complex molecules, including those with anti-inflammatory or anticancer properties. nih.gov The crystal structures of various monohalogenated benzoic acids have also been analyzed to understand the influence of halogen atoms on intermolecular interactions.

However, it is crucial to note that findings related to other halogenated benzoic acid derivatives cannot be directly extrapolated to 5-Chloro-4-hydroxy-2-methylbenzoic acid. Each unique arrangement of substituents results in a distinct compound with its own specific chemical and physical properties that require dedicated study.

Overview of the Chemical Compound's Significance in Research Disciplines

Due to the absence of dedicated research articles, the significance of this compound in specific research disciplines remains undefined. While its structure as a substituted benzoic acid might suggest potential applications in areas such as medicinal chemistry or as a building block in organic synthesis, there is no published research to substantiate such roles.

The following table summarizes the basic chemical information available for this compound, primarily sourced from chemical databases like PubChem. uni.lu

| Property | Data |

| Molecular Formula | C8H7ClO3 |

| IUPAC Name | This compound |

| Monoisotopic Mass | 186.00838 Da |

| SMILES | CC1=CC(=C(C=C1C(=O)O)Cl)O |

| InChI | InChI=1S/C8H7ClO3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) |

| InChIKey | RSBLFGDBRKECAV-UHFFFAOYSA-N |

This data is computationally generated or derived from database entries and has not been extensively validated by experimental studies in peer-reviewed literature.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-hydroxy-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBLFGDBRKECAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555855-22-5 | |

| Record name | 5-chloro-4-hydroxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Chloro 4 Hydroxy 2 Methylbenzoic Acid

Established Synthetic Routes and Strategies for the Chemical Compound

The synthesis of 5-Chloro-4-hydroxy-2-methylbenzoic acid can be approached through several strategic pathways, primarily involving the construction of the substituted benzene (B151609) ring by introducing the functional groups in a specific order. Key strategies focus on starting from readily available substituted phenols or benzoic acid derivatives.

Precursor-Based Synthesis Approaches (e.g., from substituted phenols or benzoic acid derivatives)

The synthesis of the target compound often relies on building upon simpler, commercially available precursors. Two primary precursor types are commonly considered: substituted benzoic acids and substituted phenols.

One plausible and efficient route begins with 4-hydroxy-2-methylbenzoic acid as the starting material. sigmaaldrich.com This precursor already contains the required hydroxyl, methyl, and carboxyl groups in the correct relative positions. The synthesis is completed via a regioselective chlorination step, introducing a chlorine atom at the C-5 position. The hydroxyl group, being a strong activating ortho-, para-director, facilitates electrophilic substitution at the positions ortho to it (C-3 and C-5). Due to steric hindrance from the adjacent methyl and carboxyl groups at the C-3 position, the chlorination is highly favored at the less hindered C-5 position.

Alternatively, a synthesis can commence from a substituted phenol (B47542), such as 4-chloro-3-methylphenol . This precursor contains the chloro, hydroxyl, and methyl groups in the desired arrangement. The final step in this pathway is the introduction of the carboxyl group at the C-1 position. This is typically achieved through a carboxylation reaction, such as the Kolbe-Schmitt reaction, which is a well-established method for carboxylating phenols. google.com

| Precursor | Key Transformation | Primary Reagents | Product |

|---|---|---|---|

| 4-hydroxy-2-methylbenzoic acid | Regioselective Chlorination | N-Chlorosuccinimide (NCS) or Cl₂/Lewis Acid | This compound |

| 4-chloro-3-methylphenol | Carboxylation | 1. NaOH/KOH 2. CO₂ (High T, P) | This compound |

Regioselective Chlorination Methodologies

Regioselective chlorination is a critical step when synthesizing this compound from a 4-hydroxy-2-methylbenzoic acid precursor. The regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the carboxylic acid (-COOH) group is deactivating and meta-directing.

The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (Cl⁺) to the C-3 and C-5 positions. However, the C-3 position is sterically hindered by the flanking methyl and carboxyl groups. Consequently, chlorination occurs preferentially at the C-5 position.

Mild chlorinating agents are often employed to achieve high selectivity and avoid side reactions. N-Chlorosuccinimide (NCS) is a common reagent for the regioselective chlorination of activated aromatic rings under relatively mild conditions. chemicalbook.comgoogle.com The use of NCS can minimize the formation of polychlorinated byproducts that might occur with harsher reagents like chlorine gas and a strong Lewis acid catalyst.

Hydroxylation and Carboxylation Techniques in Aromatic Systems

Carboxylation: The introduction of a carboxyl group onto a phenol ring is a fundamental transformation in aromatic chemistry. The Kolbe-Schmitt reaction is a classic and industrially significant method for this purpose. google.com In the context of synthesizing the target compound, this reaction would be applied to 4-chloro-3-methylphenol. The process involves the deprotonation of the phenol with a strong base (like sodium hydroxide) to form the highly nucleophilic sodium phenoxide. This intermediate is then heated with carbon dioxide under pressure, leading to an electrophilic attack by CO₂ on the aromatic ring, preferentially at the ortho position to the hydroxyl group, to yield the corresponding carboxylic acid after an acidic workup. google.com

Hydroxylation: Introducing a hydroxyl group onto an existing aromatic ring, known as hydroxylation, can be more complex. A hypothetical route to this compound could start from 5-chloro-2-methylbenzoic acid. Direct hydroxylation at the C-4 position is challenging. A multi-step sequence is often required, which may involve:

Nitration of the ring at the C-4 position.

Reduction of the nitro group to an amino group.

Formation of a diazonium salt from the amino group.

Hydrolysis of the diazonium salt to introduce the hydroxyl group.

More modern techniques, such as photoinduced decarboxylative hydroxylation, have been developed for benzoic acids, although these methods typically replace the carboxyl group itself with a hydroxyl group and may not be applicable for this specific transformation. researchgate.net

Methylation Reactions for Aromatic Carboxylic Acids

Introducing a methyl group onto a pre-existing substituted benzoic acid, such as 5-chloro-4-hydroxybenzoic acid, presents significant challenges. The most common method for ring alkylation is the Friedel-Crafts reaction. However, this reaction is generally not effective on aromatic rings that are substituted with strongly deactivating groups like a carboxylic acid. Furthermore, the presence of a hydroxyl group can lead to side reactions, as the Lewis acid catalyst can coordinate with the oxygen atom.

For these reasons, synthetic strategies for this compound typically avoid late-stage methylation. It is more efficient and practical to begin with a precursor that already contains the methyl group in the desired position, such as 4-hydroxy-2-methylbenzoic acid or m-cresol (B1676322) derivatives.

Chemical Transformation Studies of this compound

The reactivity of this compound in further chemical transformations is dictated by the existing substituents on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edumasterorganicchemistry.com The rate and regioselectivity of such reactions on this compound are determined by the interplay of the four substituents.

The directing effects of the substituents are as follows:

-OH (hydroxyl): Strongly activating and ortho-, para-directing.

-CH₃ (methyl): Activating and ortho-, para-directing.

-Cl (chloro): Deactivating but ortho-, para-directing.

-COOH (carboxyl): Strongly deactivating and meta-directing.

The available positions for substitution on the ring are C-3 and C-6. The powerful activating hydroxyl group strongly directs incoming electrophiles to its ortho positions (C-3 and C-5). Since C-5 is already substituted, the directing influence is focused on C-3. This is reinforced by the other groups; the methyl and chloro groups also direct ortho to C-3, and the carboxyl group directs meta to C-3. Therefore, there is a strong consensus among the functional groups, predicting that further electrophilic substitution will occur with high regioselectivity at the C-3 position.

| Substituent | Activating/Deactivating Effect | Directing Effect | Favored Position(s) for Substitution |

|---|---|---|---|

| -OH (at C4) | Strongly Activating | Ortho, Para | C3, C5 (blocked) |

| -CH₃ (at C2) | Activating | Ortho, Para | C3, C5 (blocked) |

| -Cl (at C5) | Deactivating | Ortho, Para | C3, C1 (blocked) |

| -COOH (at C1) | Strongly Deactivating | Meta | C3, C5 (blocked) |

Reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation would be expected to yield the 3-substituted derivative of this compound. youtube.com

Nucleophilic Substitution Reactions on the Halogen Moiety

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the chlorine atom on the benzene ring of this compound. Unlike typical nucleophilic substitution reactions seen with alkyl halides, SNAr reactions with aryl halides require specific conditions. libretexts.org The aromatic ring must be "activated" by the presence of electron-withdrawing groups, typically positioned ortho or para to the leaving group, to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov

In the case of this compound, the carboxylic acid and chloro groups are electron-withdrawing, which facilitates the nucleophilic attack. Conversely, the hydroxyl and methyl groups are electron-donating, which can decrease reactivity. The success of the substitution is therefore dependent on the strength of the incoming nucleophile and the reaction conditions employed. masterorganicchemistry.com Nucleophilic aromatic substitution is favored by strong electron-withdrawing substituents, which stabilize the carbanion intermediate. libretexts.org

Potential transformations via SNAr on the chlorine atom could involve various nucleophiles, leading to a range of substituted derivatives. For instance, reaction with sodium methoxide (B1231860) could yield the corresponding methoxy (B1213986) derivative, while reaction with an amine could produce an amino-substituted benzoic acid. These reactions typically require forcing conditions, such as high temperatures and pressures, to proceed efficiently.

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 4,5-Dihydroxy-2-methylbenzoic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Hydroxy-5-methoxy-2-methylbenzoic acid |

| Amine | Ammonia (NH₃) | 5-Amino-4-hydroxy-2-methylbenzoic acid |

| Thiolate | Sodium hydrosulfide (B80085) (NaSH) | 4-Hydroxy-5-mercapto-2-methylbenzoic acid |

Oxidation and Reduction Pathways of Related Functional Groups

The functional groups on this compound—specifically the methyl and carboxylic acid groups—can undergo oxidation and reduction to yield different derivatives.

Oxidation of the Methyl Group: The benzylic methyl group is susceptible to oxidation. Strong oxidizing agents can convert an alkyl side-chain on a benzene ring into a carboxylic acid. savemyexams.comchemguide.co.uk For example, heating the compound under reflux with an alkaline solution of potassium permanganate (B83412) (KMnO₄), followed by acidification, would oxidize the methyl group. savemyexams.com This transformation would result in the formation of 5-chloro-4-hydroxyisophthalic acid. Other oxidizing agents like vanadium pentoxide in sulfuric acid can also be used for the oxidation of aryl methyl groups. google.com It is often necessary to protect other sensitive functional groups, such as the phenolic hydroxyl, to prevent unwanted side reactions.

Reduction of the Carboxylic Acid Group: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents. britannica.com Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of carboxylic acids to their corresponding alcohols in excellent yields. britannica.comncert.nic.in Treatment of this compound with LiAlH₄, followed by an aqueous workup, would yield (5-chloro-4-hydroxy-2-methylphenyl)methanol. Other reagents, such as borane (B79455) (BH₃), can also be used for this reduction. britannica.com

| Reaction Type | Functional Group Target | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | Methyl (-CH₃) | 1. KMnO₄, NaOH, Heat 2. H₃O⁺ | 5-Chloro-4-hydroxyisophthalic acid |

| Reduction | Carboxylic Acid (-COOH) | 1. LiAlH₄ 2. H₃O⁺ | (5-Chloro-4-hydroxy-2-methylphenyl)methanol |

Derivatization Strategies for Functional Group Interconversion (e.g., amide, hydrazide formation)

The carboxylic acid moiety is a versatile functional group that serves as a precursor for the synthesis of various derivatives, most notably amides and hydrazides.

Amide Formation: The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. researchgate.net This is typically a two-step process. First, the carboxylic acid is "activated" to make it more susceptible to nucleophilic attack. A common method of activation is the conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the corresponding N-substituted amide. researchgate.net Alternatively, coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and amine. acs.org

Hydrazide Formation: Hydrazides are synthesized from carboxylic acids or their ester derivatives. researchgate.net A widely used method involves the condensation of a carboxylic acid ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). mdpi.comchemmethod.com Therefore, the synthesis would first involve the esterification of this compound, for example, to its methyl ester using methanol (B129727) under acidic catalysis. The subsequent reaction of this methyl ester with hydrazine hydrate, typically by heating under reflux in a solvent like ethanol, yields the desired 5-chloro-4-hydroxy-2-methylbenzohydrazide. chemmethod.comnih.gov This hydrazide can then serve as a key intermediate for the synthesis of more complex heterocyclic compounds. researchgate.net

| Target Derivative | Step 1 Reagent(s) | Intermediate | Step 2 Reagent(s) | Final Product |

|---|---|---|---|---|

| Amide | Thionyl chloride (SOCl₂) | 5-Chloro-4-hydroxy-2-methylbenzoyl chloride | Amine (R-NH₂) | 5-Chloro-4-hydroxy-N-substituted-2-methylbenzamide |

| Hydrazide | Methanol (CH₃OH), H⁺ | Methyl 5-chloro-4-hydroxy-2-methylbenzoate | Hydrazine hydrate (N₂H₄·H₂O) | 5-Chloro-4-hydroxy-2-methylbenzohydrazide |

Investigation of Biological Activities and Mechanisms of Action for 5 Chloro 4 Hydroxy 2 Methylbenzoic Acid and Its Derivatives

In Vitro Studies on Antimicrobial Efficacy

The effectiveness of 5-Chloro-4-hydroxy-2-methylbenzoic acid against various microorganisms has been a subject of scientific inquiry. This section delves into the in vitro studies conducted to ascertain its antibacterial and antifungal properties.

Derivatives of 5-chloro-2-hydroxybenzoic acid, specifically sulfonamides, have been synthesized and evaluated for their in vitro activity against a range of bacteria, including Gram-positive strains. One of the most active compounds identified in these studies was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, which demonstrated significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. nih.govresearchgate.net Another study on 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides also reported bactericidal activity against MRSA. nih.gov

However, a review of the existing scientific literature reveals a lack of specific studies on the antibacterial activity of this compound itself against Gram-positive bacterial strains. While research on its close derivatives provides insights into the potential of this class of compounds, direct experimental data, including MIC values for this compound, is not currently available.

The in vitro antibacterial efficacy of sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid has also been tested against Gram-negative bacteria. nih.govresearchgate.net The findings from these studies indicate that the efficacy of these derivatives against Gram-negative strains was generally weaker compared to their activity against Gram-positive bacteria. nih.govsci-hub.se

There is currently no specific research available in the scientific literature that details the in vitro antibacterial activity of this compound against Gram-negative bacterial strains. Consequently, there is no data on its inhibitory concentrations or spectrum of activity against these types of bacteria.

Studies on sulfonamide derivatives containing the 5-chloro-2-hydroxybenzoic acid scaffold have shown that these compounds exhibit almost no antifungal potency. nih.govresearchgate.net

Specific scientific studies investigating the antifungal properties of this compound are not found in the current body of literature. Therefore, its potential as an antifungal agent and its inhibition profiles against various fungal species remain uncharacterized.

Enzyme Inhibition and Receptor Modulation Studies

The interaction of small molecules with biological targets such as enzymes and receptors is a cornerstone of pharmacological research. This section explores the available data on how this compound may modulate the activity of enzymes and interact with cellular receptors.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. While there are studies on the molecular docking of various benzoic acid derivatives with different biological targets, such as the main protease of SARS-CoV-2, there is a notable absence of research specifically focused on this compound. dntb.gov.ua Quantum mechanical calculations and molecular docking simulations have been performed on related structures like N-(5-chloro-2-oxobenzyl)-2-hydroxy-5-methylanilinium, targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO-B). dntb.gov.ua

However, no molecular docking simulations have been reported in the scientific literature for this compound to elucidate its potential ligand-target interactions.

Biochemical assays are crucial for determining the direct effect of a compound on enzyme activity. Research on analogs of 4-hydroxybenzoic acid has demonstrated that some of these compounds can act as inhibitors of specific enzymes. For instance, 4-nitrobenzoic acid has been identified as a competitive inhibitor of the enzyme Coq2, which is involved in coenzyme Q biosynthesis. frontiersin.org

Despite these findings for related compounds, there is no published research that has utilized biochemical assays to evaluate the modulatory effects of this compound on the activity of any enzyme. Therefore, its potential to act as an enzyme inhibitor or activator remains undetermined.

Structure-Activity Relationship (SAR) Investigations for Bioactive Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its analogues is crucial for the rational design of more potent and selective therapeutic agents. While comprehensive SAR studies specifically targeting a wide range of analogues of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related chlorohydroxybenzoic and salicylic (B10762653) acid derivatives. These studies provide a foundational understanding of how specific structural modifications influence various biological activities, including antimicrobial and anticancer effects.

Key structural features that are often manipulated in SAR studies of this class of compounds include the position and nature of substituents on the aromatic ring, modifications of the carboxylic acid group, and alterations to the hydroxyl group. The interplay of these modifications dictates the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological targets.

Antimicrobial Activity:

The antimicrobial potential of benzoic acid derivatives is significantly influenced by the substitution pattern on the aromatic ring. For instance, studies on salicylic acid derivatives have demonstrated that the position of halogen substituents plays a critical role in their antibacterial efficacy. Research has shown that the antibacterial reactivity of halogenated salicylic acids can vary, with 5-bromosalicylic acid exhibiting greater activity than salicylic acid, which in turn is more active than 5-chlorosalicylic acid and 4-chlorosalicylic acid. researchgate.netnih.gov This suggests that both the type of halogen and its position are important for antimicrobial action.

Further modifications, such as the amidation of the carboxylic acid group in conjunction with chlorination at the 5-position of salicylic acid, have been found to enhance the inhibition of NF-κB activity, a key regulator of inflammatory and immune responses. nih.gov This dual modification points to a synergistic effect between the amide functionality and the chloro substituent in modulating biological activity.

The following table summarizes the antimicrobial activity of some salicylic acid derivatives, providing a basis for understanding the potential SAR of this compound analogues.

| Compound | Modification from Salicylic Acid | Observed Antimicrobial Activity/Biological Effect |

| 5-Bromosalicylic acid | Bromine at C5 | Higher antibacterial reactivity than salicylic acid. researchgate.netnih.gov |

| 5-Chlorosalicylic acid | Chlorine at C5 | Lower antibacterial reactivity than salicylic acid. researchgate.netnih.gov |

| 4-Chlorosalicylic acid | Chlorine at C4 | Lower antibacterial reactivity than 5-chlorosalicylic acid. researchgate.netnih.gov |

| 5-Chlorosalicylamide | Amidation of COOH, Chlorine at C5 | Additive NF-κB inhibitory activity. nih.gov |

Anticancer Activity:

In the realm of anticancer research, SAR studies on related hydroxybenzoic acid derivatives have provided valuable data. For example, a series of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. mdpi.com These studies offer insights into how modifications of the carboxylic acid moiety and the introduction of different substituents on an appended phenyl ring can dramatically impact cytotoxicity.

The position of substituents on the benzoic acid ring is also a critical factor. For instance, in a series of tryptamine (B22526) salicylic acid derivatives, substitutions at the C5 position were found to influence the anti-proliferative activity against a panel of cancer cell lines.

The table below presents data from a study on 2,4-dihydroxybenzoic acid hydrazide-hydrazone derivatives, illustrating the impact of substitutions on anticancer activity. mdpi.com While not direct analogues of this compound, these findings highlight the sensitivity of anticancer activity to structural changes in the broader family of hydroxybenzoic acids.

| Compound | Substituent on Phenyl Ring of Hydrazone | Cancer Cell Line | IC₅₀ (µM) |

| N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 2-Nitro | H1563 | 65.57 |

| N'-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 3-Nitro | H1563 | 70.94 |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 4-Nitro | LN-229 | 0.77 |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 4-Nitro | 769-P | 12.39 |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 4-Nitro | HepG2 | 7.81 |

| N'-[(2-chlorophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 2-Chloro | LN-229 | 110.53 |

| N'-[(2-fluorophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 2-Fluoro | LN-229 | 199.32 |

These examples underscore the importance of systematic structural modifications to elucidate the SAR of bioactive compounds. For this compound, future research should focus on the synthesis and biological evaluation of a diverse library of analogues. Key modifications would include:

Varying the halogen substituent at the 5-position (e.g., F, Br, I) to probe the effect of electronegativity and size.

Altering the position of the chloro and methyl groups on the aromatic ring to understand the impact of steric and electronic effects.

Introducing additional substituents on the aromatic ring to explore their influence on activity and selectivity.

Modifying the carboxylic acid group into esters, amides, or other bioisosteres to investigate the role of this functional group in target binding and pharmacokinetic properties.

Modifying the hydroxyl group through etherification or esterification to assess its importance as a hydrogen bond donor or acceptor.

Through such systematic investigations, a comprehensive SAR profile for this compound and its derivatives can be established, paving the way for the development of novel and more effective therapeutic agents.

Environmental Fate and Bioremediation Pathways of 5 Chloro 4 Hydroxy 2 Methylbenzoic Acid

Microbial Degradation Mechanisms

The microbial breakdown of 5-Chloro-4-hydroxy-2-methylbenzoic acid can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions. The initial steps and the subsequent metabolic routes differ significantly between these two environments.

Aerobic Degradation Pathways

Under aerobic conditions, the initial attack on the aromatic ring of chlorinated benzoic acids is typically catalyzed by dioxygenase enzymes. jbarbiomed.comjbarbiomed.com This process involves the incorporation of both atoms of molecular oxygen into the substrate, leading to the formation of a dihydroxylated intermediate, often a substituted catechol. jbarbiomed.comjbarbiomed.com This hydroxylation is a critical step that destabilizes the aromatic ring, preparing it for subsequent cleavage.

Following the formation of the catechol-like intermediate, the aromatic ring is cleaved, a reaction also catalyzed by dioxygenases. This can occur through two primary mechanisms: ortho-cleavage, where the bond between the two hydroxyl groups is broken, or meta-cleavage, where the bond adjacent to one of the hydroxyl groups is severed. jbarbiomed.comjbarbiomed.com The resulting aliphatic acids are then further metabolized through central metabolic pathways, ultimately leading to the production of carbon dioxide, water, and biomass.

Anaerobic Degradation Pathways

Following reductive dehalogenation, the resulting non-halogenated aromatic intermediate, benzoic acid in many cases, is further metabolized. researchgate.netresearchgate.net One common anaerobic pathway for benzoate (B1203000) degradation involves the incorporation of carbon dioxide. The aromatic ring is then reduced and subsequently cleaved, often through a series of reactions analogous to the beta-oxidation of fatty acids, ultimately yielding methane, carbon dioxide, and water. researchgate.netresearchgate.net

Role of Specific Microbial Strains and Consortia in Biotransformation

The degradation of chlorobenzoic acids is often carried out by microbial consortia, where different microbial populations work in concert to completely mineralize the compound. nih.govnih.govoup.com These consortia can be found in various environments, including river sediments, estuarine sediments, and agricultural soils. nih.govoup.com

Under denitrifying conditions, consortia capable of degrading 4-chlorobenzoate (B1228818) and 4-bromobenzoate (B14158574) have been characterized and are often dominated by members of the Betaproteobacteria, with genera such as Thauera, Limnobacter, and Ralstonia being implicated. nih.govoup.com In methanogenic consortia that degrade 2-chlorobenzoate, sulfate-reducing and hydrogen-utilizing anaerobes are major physiological types. nih.gov

Pure cultures of bacteria capable of degrading chlorobenzoic acids have also been isolated. For example, Cupriavidus sp. strain SK-3 can aerobically utilize 4-chlorobenzoic acid as a sole carbon and energy source. nih.gov Similarly, an Arthrobacter sp. (strain TM-1) has been shown to dehalogenate 4-chlorobenzoate as the initial step in its degradation pathway. nih.gov Co-cultures of anaerobic and aerobic bacteria have also demonstrated the ability to mineralize complex chlorinated benzoic acids, such as 2,3,6-trichlorobenzoic acid, where an anaerobic population performs the initial reductive dechlorination and an aerobic bacterium degrades the resulting intermediate. oup.com

Metabolite Identification and Pathway Elucidation

Understanding the metabolic pathway of this compound requires the identification of the transient intermediates and terminal products formed during its biodegradation.

Identification of Transient Intermediates

A key transient intermediate in the anaerobic degradation of this compound is predicted to be 4-hydroxy-2-methylbenzoic acid . This is based on the well-established mechanism of reductive dehalogenation as the initial step in the anaerobic breakdown of chlorinated aromatic compounds. nih.govresearchgate.net Studies on the anaerobic degradation of the structurally similar compound 2-chloro-5-hydroxybenzoate have shown its transformation to 3-hydroxybenzoate, supporting the principle of reductive chlorine removal. nih.gov

In the case of aerobic degradation, the initial intermediates are likely to be hydroxylated derivatives, such as chlorocatechols, which are formed prior to ring cleavage. nih.gov

Analysis of Terminal Degradation Products

Under ideal conditions, the complete mineralization of this compound by microbial action will result in the formation of simple inorganic compounds. The ultimate terminal degradation products are carbon dioxide (CO2) , water (H2O) , and chloride ions (Cl-) . researchgate.netresearchgate.net In anaerobic environments, methane (CH4) can also be a significant terminal product, particularly under methanogenic conditions. researchgate.netresearchgate.net The complete breakdown to these benign end products signifies the successful bioremediation of the original contaminant.

Enzymatic Systems Involved in Biotransformation (e.g., dioxygenases, dehalogenases)

The biotransformation of halogenated aromatic compounds like this compound is a complex process mediated by specific enzymatic systems. While direct studies on this particular molecule are limited, the degradation pathways of structurally similar compounds, such as chlorobenzoates, chlorophenols, and methylated aromatics, provide a strong basis for understanding the likely enzymatic mechanisms. The key enzymes involved are broadly categorized as dioxygenases and dehalogenases, which work in concert to break down these recalcitrant molecules.

Under aerobic conditions, the initial attack on the aromatic ring is typically catalyzed by oxygenases. eurochlor.org Specifically, dioxygenases introduce two hydroxyl groups into the aromatic nucleus, a critical step that destabilizes the ring and prepares it for cleavage. mdpi.com For chlorinated aromatic compounds, this often results in the formation of substituted catechols. nih.gov For instance, the degradation of 3-chlorobenzoic acid can be initiated by benzoate-1,2-dioxygenase, leading to the formation of a chlorocatechol intermediate. researchgate.net It is plausible that a similar dioxygenase could act on this compound, potentially forming a chlorinated dihydroxy-methylbenzoic acid derivative.

Following the initial oxygenation, dehalogenases play a crucial role in the removal of chlorine substituents from the aromatic ring. nih.gov Dehalogenation is a critical detoxification step, as the presence of halogens increases the toxicity and recalcitrance of organic compounds. There are several classes of dehalogenases, including hydrolytic dehalogenases that replace a chlorine atom with a hydroxyl group, and reductive dehalogenases that are more common under anaerobic conditions and replace a chlorine atom with a hydrogen atom. nih.govresearchgate.net For example, 4-chlorobenzoate dehalogenase is a hydrolytic enzyme that converts 4-chlorobenzoate to 4-hydroxybenzoate. knowpia.comacs.org

In anaerobic environments, the degradation of chlorinated aromatic compounds often proceeds via reductive dehalogenation as the initial step. eurochlor.org This process, known as halorespiration, involves the use of the chlorinated compound as an electron acceptor. eurochlor.org For instance, Dehalococcoides sp. strain CBDB1 is known to carry out the reductive dehalogenation of chlorobenzenes. nih.gov

The presence of a methyl group on the aromatic ring, as in this compound, adds another layer of complexity to its biodegradation. The metabolism of cresols (methylphenols) has been studied, and in some anaerobic pathways, the methyl group can be carboxylated. For example, the anaerobic metabolism of m-cresol (B1676322) can lead to the formation of 4-hydroxy-2-methylbenzoic acid through CO2 incorporation. nih.gov

The interplay between these enzymatic systems is crucial for the complete mineralization of compounds like this compound. A plausible aerobic pathway would involve an initial dioxygenase attack, followed by dehalogenation and subsequent ring cleavage. An alternative anaerobic pathway might begin with reductive dehalogenation prior to ring fission.

The following tables summarize the key enzyme types and their actions on compounds structurally related to this compound, providing insight into the potential biotransformation pathways.

Table 1: Dioxygenases Involved in the Degradation of Aromatic Compounds

| Enzyme | Substrate(s) | Product(s) | Reference(s) |

| Catechol 2,3-dioxygenase | 3-chlorocatechol | 2-hydroxymuconate | nih.gov |

| Benzoate-1,2-dioxygenase | 3-chlorobenzoic acid | 3-chlorocatechol | researchgate.net |

| Naphthalene dioxygenase | Naphthalene | cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene | mdpi.com |

| Angular dioxygenases | Chlorinated dibenzofurans, Chlorinated dibenzo-p-dioxins | Chlorinated dihydroxybiphenyls, Chlorosalicylates, Chlorocatechols | nih.gov |

Table 2: Dehalogenases and their Role in the Biotransformation of Chlorinated Aromatics

| Enzyme | Substrate(s) | Product(s) | Organism/System | Reference(s) |

| 4-chlorobenzoate dehalogenase | 4-chlorobenzoate | 4-hydroxybenzoate | Pseudomonas sp. | knowpia.comacs.org |

| Chlorobenzene reductive dehalogenase | Chlorobenzenes | Lower chlorinated benzenes | Dehalococcoides sp. strain CBDB1 | nih.gov |

| Chlorophenol dehalogenases | Chlorophenols | Phenols | Desulfitobacterium spp. | nih.gov |

| 3-chlorobenzoate dehalogenase | 3-chlorobenzoate | Benzoate | Desulfomonile tiedjei | nih.gov |

Advanced Analytical Methodologies for Quantification and Characterization of 5 Chloro 4 Hydroxy 2 Methylbenzoic Acid

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of 5-Chloro-4-hydroxy-2-methylbenzoic acid, particularly in complex mixtures. Techniques such as HPLC, GC-MS, and LC-MS offer powerful means for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for its separation and quantification.

Method development involves the systematic optimization of chromatographic conditions to achieve good resolution, symmetric peak shape, and a reasonable analysis time. The selection of a suitable stationary phase, mobile phase composition, flow rate, and detector wavelength is critical. For acidic aromatic compounds, C18 columns are commonly employed. The mobile phase often consists of an aqueous buffer (e.g., phosphoric acid or formic acid solution) and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode. longdom.orgekb.eg

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended purpose. longdom.orgekb.eg Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). longdom.org

Table 1: Typical HPLC Method Parameters for Analysis of Hydroxybenzoic Acids

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-254 nm |

| Column Temperature | 30°C |

| Injection Volume | 10-20 µL |

This table presents a generalized set of starting conditions for method development based on methodologies for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, this compound is a polar, non-volatile compound due to its carboxylic acid and hydroxyl functional groups. Therefore, direct analysis by GC is not feasible.

To make the compound suitable for GC analysis, a derivatization step is necessary to convert it into a more volatile and thermally stable form. This is typically achieved by silylating the active hydrogen atoms of the hydroxyl and carboxylic acid groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to create trimethylsilyl (B98337) (TMS) derivatives. nist.gov

Once derivatized, the compound can be separated on a low-polarity capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. hmdb.ca The separated derivative is then introduced into the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting mass spectrum provides structural information for identification and quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally sensitive and selective technique for analyzing compounds in complex matrices without the need for derivatization. lcms.cz It couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

For the analysis of this compound, a reversed-phase LC separation, similar to that used in HPLC, is employed. vu.edu.au The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this class of compounds, typically operated in negative ion mode to deprotonate the acidic carboxylic and phenolic groups, forming the [M-H]⁻ ion.

For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be utilized. vu.edu.au In this mode, the precursor ion ([M-H]⁻) is selected, fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations in complex samples. vu.edu.au

Derivatization Strategies for Enhanced Detectability in Analytical Methods

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for a specific analytical method. nih.gov For this compound, derivatization can be crucial for enhancing detectability and enabling certain types of analysis. google.com

The primary goals of derivatization for this compound are:

Increasing Volatility: For GC-MS analysis, converting the polar hydroxyl and carboxyl groups into less polar ethers and esters (e.g., trimethylsilyl derivatives) is essential to allow the compound to pass through the GC column. nist.gov

Enhancing Ionization: In LC-MS, derivatization can be used to introduce a functional group that is more easily ionized, thereby improving the signal intensity and sensitivity of the method. lcms.cz

Creating a Chromophore: For spectrophotometric analysis, reacting the compound with a chromogenic agent introduces or enhances a color-producing group, allowing for sensitive detection in the visible spectrum where fewer interferences may exist. walshmedicalmedia.com

Table 2: Derivatization Strategies for Analytical Methods

| Analytical Method | Purpose of Derivatization | Example Reagent Class | Resulting Derivative |

|---|---|---|---|

| GC-MS | Increase volatility and thermal stability | Silylating Agents (e.g., BSTFA, MSTFA) | Trimethylsilyl (TMS) ester/ether |

| LC-MS | Enhance ionization efficiency and detection sensitivity | Reagents introducing easily ionizable tags | Tagged analyte |

| Spectrophotometry | Form a colored compound for visible light detection | Chromogenic Agents | Colored complex/product |

Applications in Research and Future Directions

Utility as a Building Block in Complex Organic Molecule Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis. The distinct functional groups of 5-Chloro-4-hydroxy-2-methylbenzoic acid offer multiple reaction sites. The carboxylic acid group can undergo esterification, amidation, or reduction. The phenolic hydroxyl group allows for etherification or esterification, while the aromatic ring itself is amenable to further electrophilic substitution, although the existing substituents will direct the position of new groups. While specific examples of its use are not prevalent in the literature, it could theoretically serve as a key intermediate in the multi-step synthesis of complex natural products or novel organic frameworks. For instance, related compounds like 5-chloro-2-hydroxybenzoic acid are utilized as precursors for synthesizing heterocyclic compounds such as 4,1-benzoxazepines. nih.govresearchgate.net

Role as a Precursor in Medicinal Chemistry Research

The structural motifs present in this compound are found in many biologically active molecules. Benzoic acid derivatives, in general, are known to exhibit a wide range of pharmacological activities and are used in the synthesis of various drugs. preprints.org The parent compound, 4-hydroxy-2-methylbenzoic acid, is considered a useful material for pharmaceuticals. google.com The introduction of a chlorine atom can often enhance the biological activity or modify the pharmacokinetic properties of a molecule. Therefore, this compound is a plausible precursor for developing new therapeutic agents. Its derivatives could be screened for various activities, including anticancer, anti-inflammatory, or antimicrobial effects.

Research Opportunities in Biotransformation and Environmental Remediation

The study of how microorganisms metabolize halogenated aromatic compounds is a significant area of environmental research. While no studies specifically document the biotransformation of this compound, research on related molecules provides a foundation for future investigations. For example, the anaerobic metabolism of m-cresol (B1676322) has been shown to produce 4-hydroxy-2-methylbenzoic acid as an intermediate. nih.gov Similarly, marine bacteria have been found to biotransform 4-chloro-2-nitrophenol (B165678) into other compounds like 5-chloro-2-methylbenzoxazole. nih.gov Research could be undertaken to isolate microbes capable of degrading this compound, which could be valuable for the bioremediation of environments contaminated with chlorinated aromatic compounds.

Advancements in Computational Chemistry for Predictive Modeling and Materials Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. Although specific computational studies on this compound are not found in the current literature, methods like Density Functional Theory (DFT) could be employed. Such studies could predict its geometric structure, vibrational frequencies, and electronic properties. Predictive modeling can also estimate its potential as a building block for new materials or its likely biological activity before synthesis, saving time and resources in the lab. PubChem, a database of chemical molecules, provides predicted data for this compound, such as its predicted collision cross-section values, which are derived from computational models. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 187.01566 | 131.9 |

| [M+Na]+ | 208.99760 | 142.5 |

| [M-H]- | 185.00110 | 134.0 |

| [M+NH4]+ | 204.04220 | 151.9 |

| [M+K]+ | 224.97154 | 138.6 |

Data sourced from PubChem and calculated using CCSbase. uni.lu

Exploration of Novel Reactivity and Derivatization Potential of the Chemical Compound

The multifunctionality of this compound opens avenues for exploring novel chemical reactions and creating a library of derivatives. The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing chloro and carboxylic acid groups can lead to interesting reactivity patterns on the aromatic ring. Research could focus on selective reactions at one functional group while protecting others, leading to a wide array of new chemical entities. These derivatives could then be used in various applications, from medicinal chemistry to materials science.

Integration into Advanced Materials Science Research (e.g., polymer precursors, functional materials)

Hydroxybenzoic acids are important monomers in the synthesis of advanced polymers, particularly liquid crystal polymers (LCPs). For example, 4-hydroxybenzoic acid is a key component in the production of the LCP known as Vectra. researchgate.net The structure of this compound makes it a potential candidate for incorporation into polyesters or other polymers. google.com The presence of the chlorine atom and the methyl group could be used to fine-tune the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. Substituted benzophenones, which can be derived from benzoic acids, are also used in polymer synthesis. wikipedia.org This suggests a pathway for integrating this compound into the development of new functional materials.

Q & A

Basic: What are the recommended synthetic routes for 5-Chloro-4-hydroxy-2-methylbenzoic acid?

The compound can be synthesized via oxidation of its benzaldehyde precursor, 5-Chloro-2-hydroxy-4-methylbenzaldehyde , using strong oxidizing agents like KMnO₄ or H₂CrO₄ under controlled conditions . This method yields the benzoic acid derivative with high purity, confirmed by techniques such as IR spectroscopy and NMR. Alternative routes include hydrolysis of nitrile derivatives (e.g., using CN⁻ substitution followed by acidic workup), though oxidation is preferred for scalability .

Basic: How is this compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy to confirm substitution patterns and aromatic protons.

- Infrared Spectroscopy (IR) to identify functional groups (e.g., -OH at ~3000 cm⁻¹, C=O stretching at ~1680 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) to validate molecular weight (186.59 g/mol) and molecular formula (C₈H₇ClO₃) .

The SMILES notation (Cc1cc(O)c(cc1Cl)C(O)=O) and InChIKey (PNBKMRRXXVGPTJ-UHFFFAOYSA-N) provide unambiguous structural identification .

Advanced: How can researchers optimize reaction conditions for derivatizing this compound?

Derivatization often targets the hydroxyl (-OH) or carboxylic acid (-COOH) groups. For example:

- Esterification : React with methanol/H₂SO₄ to form methyl esters, enhancing lipophilicity for biological assays.

- Amidation : Use coupling agents like EDC/HOBt with amines to generate amides for pharmacological studies .

Optimization requires solvent selection (polar aprotic solvents like DMF improve reactivity), temperature control (60–80°C for amidation), and stoichiometric ratios (1:1.2 for amine:acid). Monitor progress via TLC or HPLC .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Contradictions may arise from tautomerism (e.g., keto-enol forms) or impurities. Strategies include:

- 2D NMR (COSY, HSQC) to map proton-carbon correlations and distinguish overlapping signals.

- X-ray crystallography for definitive stereochemical assignment, especially if chiral centers are present.

- Control experiments (e.g., repeating synthesis under anhydrous conditions to rule out hydrate formation) .

Advanced: What experimental designs are suitable for evaluating biological activity of derivatives?

- Enzyme inhibition assays : Test derivatives against target enzymes (e.g., cyclooxygenase or kinases) using fluorometric or colorimetric substrates.

- Cytotoxicity screening : Use MTT assays on cell lines to identify IC₅₀ values.

- Molecular docking : Pre-screen derivatives via computational models (e.g., AutoDock Vina) to prioritize candidates with high binding affinity .

Basic: What are the stability considerations for this compound?

The compound is sensitive to light and moisture. Store at 2–8°C in amber vials under inert gas (N₂/Ar). Degradation products (e.g., decarboxylated or dechlorinated species) can be monitored via HPLC with a C18 column and UV detection at 254 nm .

Advanced: How to design a study comparing substituent effects on bioactivity?

- Systematic variation : Synthesize analogs with substitutions at the 4-methyl or 5-chloro positions (e.g., replacing -Cl with -F or -CH₃ with -CF₃).

- QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity data.

- In vivo validation : Prioritize in vitro hits for pharmacokinetic studies (e.g., bioavailability in rodent models) .

Basic: What solvents are compatible with this compound in reactions?

Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitutions. For acid-catalyzed reactions, use dichloromethane or THF. Avoid protic solvents (e.g., water, ethanol) in esterification to prevent side reactions .

Advanced: How to address low yields in large-scale synthesis?

- Catalyst optimization : Transition from homogeneous (H₂SO₄) to heterogeneous catalysts (zeolites) for easier recovery.

- Flow chemistry : Improve heat/mass transfer for oxidation steps, reducing byproduct formation.

- Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Advanced: What strategies mitigate toxicity in pharmacologically active derivatives?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects.

- Metabolic profiling : Use liver microsomes to identify reactive metabolites and modify labile sites.

- Trojan horse approach : Conjugate with targeting moieties (e.g., folate) for tissue-specific delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.